Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-
Overview
Description
Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- is an organosilicon compound that features a benzene ring substituted with a fluoro group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- typically involves the reaction of benzene derivatives with fluoro and trimethylsilyl reagents. One common method is the direct fluorination of a benzene ring followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and silylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling partners. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- exerts its effects involves interactions with molecular targets and pathways. The fluoro and trimethylsilyl groups can influence the compound’s reactivity and interactions with other molecules, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-2-methyl-: This compound is similar but lacks the trimethylsilyl group, which can significantly alter its chemical properties and reactivity.
Benzene, 1-[difluoro(trimethylsilyl)methyl]-2-fluoro-:
Uniqueness
Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- is unique due to the presence of both fluoro and trimethylsilyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2-fluorophenyl)methyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELRPJOVIZGERH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305251 | |
Record name | [(2-Fluorophenyl)methyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1833-40-5 | |
Record name | NSC170020 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(2-Fluorophenyl)methyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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